3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one

Catalog No.
S13514557
CAS No.
M.F
C7H10N2O2
M. Wt
154.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one

Product Name

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one

IUPAC Name

3-acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

InChI

InChI=1S/C7H10N2O2/c1-4(10)9-2-5-6(3-9)8-7(5)11/h5-6H,2-3H2,1H3,(H,8,11)

InChI Key

VLWRYFHSBRAHTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2C(C1)NC2=O

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one is a bicyclic compound characterized by its unique structure, which includes a diazabicyclo framework and an acetyl functional group. The molecular formula for this compound is C8H12N2O, and it has a molecular weight of 168.19 g/mol. The compound features a bicyclic structure that consists of two nitrogen atoms incorporated into a seven-membered ring system, contributing to its distinctive chemical properties.

  • Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or ketones when treated with oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction processes may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur at the acetyl group, allowing for further derivatization of the compound using nucleophiles like sodium methoxide or potassium tert-butoxide.

These reactions highlight the compound's versatility in synthetic chemistry.

The synthesis of 3-acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups.
  • Cyclization Reaction: A common method involves cyclization of a diazabicycloheptane derivative with an acetyl group under controlled conditions, often utilizing solvents such as dichloromethane or ethanol and catalysts like triethylamine.
  • Purification: The final product is purified through processes such as recrystallization or chromatography to obtain a high-purity compound.

The precise reaction conditions and yields can vary based on the specific synthetic route employed.

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one has several applications across different fields:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Biological Studies: Investigated for its potential interactions with biological targets, particularly in neuropharmacology.
  • Material Science: Utilized in developing new materials and chemical processes due to its unique structural features.

While not widely used clinically, its potential pharmacological properties make it a candidate for further research.

Interaction studies involving 3-acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one have focused on its binding affinity to nicotinic acetylcholine receptors and other molecular targets. These studies are crucial for understanding how this compound might influence biochemical pathways and physiological responses. Further research is necessary to explore its interactions comprehensively and evaluate its therapeutic potential.

Several compounds share structural similarities with 3-acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one:

  • 3-Propionyl-3,6-diazabicyclo[3.2.0]heptan-7-one
    • Features a propionyl group instead of an acetyl group.
    • Exhibits distinct chemical reactivity due to the larger side chain.
  • 3-Butyryl-3,6-diazabicyclo[3.2.0]heptan-7-one
    • Contains a butyryl group.
    • May have different biological activities compared to the acetyl derivative.

These compounds highlight the diversity within the diazabicyclo family and underscore the unique characteristics imparted by different acyl groups attached to the bicyclic structure.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

154.074227566 g/mol

Monoisotopic Mass

154.074227566 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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